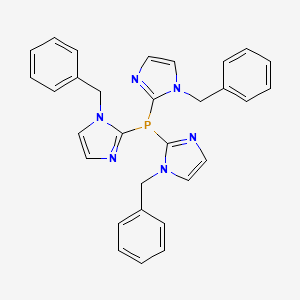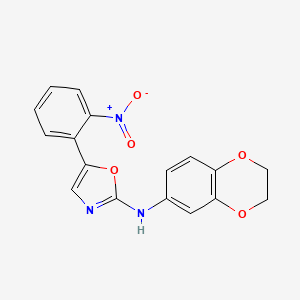
2,2',2''-Phosphanetriyltris(1-benzyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1-benzyl-1H-imidazole-2-yl)phosphine is a complex organic compound that features a phosphine core bonded to three 1-benzyl-1H-imidazole-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-benzyl-1H-imidazole-2-yl)phosphine typically involves the reaction of phosphine precursors with 1-benzyl-1H-imidazole-2-yl derivatives. One common method includes the use of a phosphine chloride, which reacts with the imidazole derivative in the presence of a base to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: While specific industrial production methods for Tris(1-benzyl-1H-imidazole-2-yl)phosphine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as solvent choice and temperature control, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(1-benzyl-1H-imidazole-2-yl)phosphine can undergo various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The imidazole rings can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the substituents introduced, various substituted imidazole derivatives can be formed.
Applications De Recherche Scientifique
Tris(1-benzyl-1H-imidazole-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-organic frameworks (MOFs) and as a stabilizing agent for metal catalysts.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which Tris(1-benzyl-1H-imidazole-2-yl)phosphine exerts its effects is largely dependent on its ability to coordinate with metal ions. The phosphine and imidazole groups can donate electron density to metal centers, stabilizing them and facilitating various catalytic processes. This coordination can influence the reactivity and selectivity of the metal center, making it a valuable ligand in catalysis.
Comparaison Avec Des Composés Similaires
Tris(1H-imidazole-2-yl)phosphine: Lacks the benzyl substituents, which can affect its solubility and reactivity.
Tris(4-(1-phenyl-1H-benzo[d]imidazole)phenyl)phosphine oxide: Contains phenyl groups, which can enhance its stability and electronic properties.
Uniqueness: Tris(1-benzyl-1H-imidazole-2-yl)phosphine is unique due to the presence of benzyl groups, which can influence its solubility, reactivity, and ability to form stable complexes with metals. This makes it particularly useful in applications requiring specific solubility and stability characteristics.
Propriétés
Numéro CAS |
799248-20-7 |
|---|---|
Formule moléculaire |
C30H27N6P |
Poids moléculaire |
502.5 g/mol |
Nom IUPAC |
tris(1-benzylimidazol-2-yl)phosphane |
InChI |
InChI=1S/C30H27N6P/c1-4-10-25(11-5-1)22-34-19-16-31-28(34)37(29-32-17-20-35(29)23-26-12-6-2-7-13-26)30-33-18-21-36(30)24-27-14-8-3-9-15-27/h1-21H,22-24H2 |
Clé InChI |
KOKQWXYIEBIGNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CN=C2P(C3=NC=CN3CC4=CC=CC=C4)C5=NC=CN5CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)

![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)


![2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14220093.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)

